tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Organic Synthesis Process Chemistry Protecting Group Strategy

Eliminate non-selective amine reactivity from your synthesis. This pre-protected Boc-amino scaffold allows exclusive modification of the 3-hydroxyl group while the 5-chloro substituent serves as a cross-coupling handle. With a Consensus Log P of 1.86, it strategically enhances lipophilicity for drug discovery. Procure only ≥97% purity material shipped at 2–8°C with a CoA—avoid degraded starting material and wasted development time.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
CAS No. 1609402-46-1
Cat. No. B1403778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate
CAS1609402-46-1
Molecular FormulaC10H13ClN2O3
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O
InChIInChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
InChIKeyUCZOCPZOKRYOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 5 grams / 10 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1): A Specialized Pyridine-Derived Intermediate for Targeted Pharmaceutical Synthesis


tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1), commonly known as 2-(Boc-amino)-5-chloro-3-hydroxypyridine, is a substituted pyridine derivative with the molecular formula C10H13ClN2O3 and a molecular weight of 244.67 g/mol . It features a pyridine core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 3-position, and a tert-butyloxycarbonyl (Boc)-protected amino group at the 2-position . This compound is fundamentally a protected amino alcohol and is exclusively procured as a synthetic intermediate or research building block; it has no direct therapeutic application as a final drug substance. Commercially available from multiple suppliers with typical purities of 95-98%, procurement decisions are driven by its utility as a specific scaffold for further chemical elaboration rather than by intrinsic biological activity [1].

Why Generic Substitution of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1) Fails: A Regiochemical Specificity and Protection Rationale


Generic substitution of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate with alternative pyridine intermediates is not scientifically valid due to the precise and interdependent placement of its three functional groups. The Boc-protected amino group at the 2-position is essential for orthogonal protection strategies, allowing the 3-hydroxyl group to undergo selective transformations (e.g., alkylation, esterification) without competing reactions at the primary amine [1]. While alternative protected 2-aminopyridines exist, the specific 5-chloro substituent is not merely an inert spectator; it serves as a critical handle for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . The combination of an orthogonal protecting group (Boc), a reactive nucleophile (OH), and a coupling handle (Cl) in a single, well-defined scaffold eliminates the need for multiple protection/deprotection steps and reduces the risk of forming undesired regioisomers during synthesis, thereby streamlining complex route design and improving overall yield and purity [1].

Quantitative Differentiation of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1) Against In-Class Analogs: A Data-Driven Guide for Procurement


Synthetic Accessibility and Yield: tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate vs. Unprotected 2-Amino-5-chloro-3-pyridinol

A direct, patented synthetic route from commercially available 2-amino-5-chloro-3-pyridinol demonstrates the critical role of the Boc-protected compound. The method yields tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate with an isolated yield of 87.3% under optimized conditions (reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane) [1]. In contrast, the unprotected analog, 2-amino-5-chloro-3-pyridinol, cannot be directly substituted in sequences requiring a free 3-hydroxyl group for further modification, as the unprotected 2-amino group would compete in alkylation or acylation reactions, leading to complex mixtures and significantly lower effective yields for the desired downstream product [2].

Organic Synthesis Process Chemistry Protecting Group Strategy

Purity and Analytical Benchmarking: tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate vs. Alternative 5-Chloropyridine Intermediates

Procurement decisions are substantiated by verifiable purity and analytical data. tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is offered with a standard purity of 97% as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by multiple major suppliers . For comparison, a structurally similar but deprotected analog, 2-amino-5-chloro-3-pyridinol (an intermediate in the synthesis of CAS 1609402-46-1), is often procured as a raw material with a lower specification, such as ≥95% purity . This 2-percentage-point difference in specified purity translates to a lower level of unknown impurities in the Boc-protected compound, reducing the risk of side reactions or the need for additional purification steps in the next stage of synthesis [1].

Analytical Chemistry Quality Control Procurement

Computational Physicochemical Differentiation: tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate vs. Unprotected 2-Amino-5-chloro-3-pyridinol

Computational analysis reveals significant differences in key drug-like properties between the target compound and its unprotected analog. tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1) has a calculated Consensus Log P of 1.86, indicating moderate lipophilicity, and an aqueous solubility (ESOL Log S) of -2.64 (approx. 0.557 mg/mL) . In contrast, the unprotected amine, 2-amino-5-chloro-3-pyridinol, is predicted to have a lower Log P (approx. 0.7-1.0) and higher aqueous solubility due to its additional hydrogen bond donors [1]. The Boc group in the target compound increases lipophilicity by approximately 1 log unit, which is a critical factor influencing membrane permeability and cellular uptake in biological assays or in vivo studies of derived compounds [2].

Computational Chemistry Drug Design ADME Properties

Regiochemical Fidelity: tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate vs. Regioisomeric Boc-Protected Chloro-Hydroxypyridines

The precise 5-chloro-3-hydroxy-2-Boc-amino substitution pattern on the pyridine ring is critical for its intended use as a scaffold. The target compound (CAS 1609402-46-1) is defined by this specific arrangement. In contrast, regioisomers such as tert-butyl N-(5-chloro-2-hydroxypyridin-3-yl)carbamate or tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate would present the reactive handles in a different spatial orientation . This difference in connectivity dictates the geometry and electronic properties of any resulting molecule, directly impacting its ability to interact with a specific biological target. No direct biological data is available for CAS 1609402-46-1 itself, but data from a derivative, N-(5-chloro-3-hydroxypyridin-2-yl)-1-(3,5-dichlorophenyl)methanesulfonamide, has been reported in pharmacokinetic studies (plasma concentration of 117696364 assessed at 1 hr after a 1 mg/kg IV dose in mice), demonstrating the utility of this exact substitution pattern in generating tool compounds for in vivo research . Substituting a regioisomer would generate a different derivative with unknown and likely divergent pharmacokinetic and pharmacodynamic profiles.

Medicinal Chemistry Regioselectivity Synthetic Intermediate

Supplier-Defined Storage and Handling: tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate vs. Ambient-Stable Analogs

Unlike many simpler pyridine building blocks that are stable at room temperature, tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate requires specific storage conditions to maintain its certified purity. Vendor technical datasheets consistently specify storage at 2-8°C [1]. This contrasts with compounds like 5-chloro-3-hydroxypyridine (CAS 74115-12-1), which may be stored at room temperature. Furthermore, long-term storage recommendations advise keeping the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation . This documented sensitivity necessitates a verified cold-chain supply from procurement to use, a logistical consideration that differentiates it from more robust and less expensive alternatives. Failure to adhere to these conditions can lead to hydrolysis of the Boc group or oxidation, compromising the integrity of subsequent experiments.

Stability Logistics Procurement

Validated Application Scenarios for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1) Based on Quantitative Evidence


Scenario 1: Optimizing a Multi-Step Medicinal Chemistry Synthesis Requiring Chemoselective Functionalization

Use tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate as a starting scaffold when a synthetic route necessitates the selective alkylation or acylation of a 3-hydroxyl group in the presence of a 2-amino group. The evidence from its patented synthesis shows that the Boc protection strategy is not just effective but yields the desired intermediate with a high isolated yield of 87.3% [1]. Procuring this pre-protected compound avoids the need to perform and optimize the protection step in-house, saving development time and ensuring a reliable starting point for the subsequent selective modification of the 3-OH group. This is in contrast to using 2-amino-5-chloro-3-pyridinol, which would lead to non-selective reactions.

Scenario 2: Developing Compounds with Improved Predicted Membrane Permeability

In a drug discovery program aiming to improve cellular permeability of a lead series, the procurement of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is justified by its quantifiable increase in lipophilicity. Compared to its unprotected analog, the Boc group confers a Consensus Log P of 1.86, representing a ~1 log unit increase [1]. This calculated property is directly linked to enhanced passive diffusion across biological membranes . Selecting this intermediate is a data-driven decision to bias the physicochemical properties of the final compound library toward more favorable oral bioavailability or cell-based activity.

Scenario 3: Enabling Palladium-Catalyzed Diversification at the 5-Position

Procure this specific regioisomer when a synthetic strategy aims to leverage the 5-chloro substituent as a handle for cross-coupling reactions. The documented reactivity of the 5-chloro-3-hydroxypyridine core in Suzuki-Miyaura couplings provides a precedent for further diversifying the scaffold [1]. The intact Boc and hydroxyl groups allow this coupling to occur orthogonally, adding molecular complexity in a controlled, modular fashion. This specific regiochemistry (5-chloro) is essential, as alternative isomers would place the coupling handle in a different location, altering the geometry of the final molecule and its potential interaction with a target, as demonstrated by the use of this exact core in derivative PK studies .

Scenario 4: Implementing Robust Quality Control and Storage Protocols

Select tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate from a supplier who can provide a Certificate of Analysis (CoA) confirming ≥97% purity (e.g., by HPLC) and who demonstrates cold-chain shipping compliance for storage at 2-8°C [1]. This scenario is critical for laboratories adhering to strict quality standards (e.g., GLP, GMP for early-stage development). The defined storage requirement differentiates its procurement from that of less sensitive building blocks, requiring advanced logistical planning and facility checks. Procuring from a vendor that does not guarantee these conditions risks compound degradation (e.g., Boc deprotection), leading to compromised experimental results and wasted resources .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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